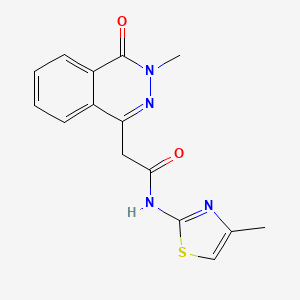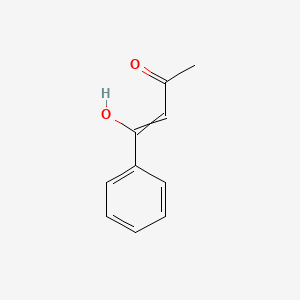![molecular formula C16H15N3O2S2 B15154076 N-(4-methylbenzyl)-2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B15154076.png)
N-(4-methylbenzyl)-2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-methylphenyl)methyl]-2-({4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thienopyrimidine core, which is known for its biological activity, making it a subject of interest in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)methyl]-2-({4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thienopyrimidine ring.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, often using thiol reagents.
Attachment of the Acetamide Group: The acetamide group is attached via an amide bond formation, typically using acylation reagents.
Final Coupling with 4-methylphenylmethyl Group: The final step involves coupling the intermediate with 4-methylphenylmethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thienopyrimidine ring, potentially forming alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various functionalized aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer or infectious diseases.
Wirkmechanismus
The mechanism of action of N-[(4-methylphenyl)methyl]-2-({4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The thienopyrimidine core is known to interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in binding to metal ions or other cofactors, enhancing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-[(4-methylphenyl)methyl]-2-({4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
- 4-Methoxyphenethylamine
- 2-(4-Methoxyphenyl)ethylamine
- 4-Methoxyphenylacetonitrile
Uniqueness
N-[(4-methylphenyl)methyl]-2-({4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is unique due to its specific combination of functional groups and the thienopyrimidine core. This structure imparts distinct biological activities and chemical reactivity, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C16H15N3O2S2 |
|---|---|
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
N-[(4-methylphenyl)methyl]-2-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H15N3O2S2/c1-10-2-4-11(5-3-10)8-17-13(20)9-23-16-18-12-6-7-22-14(12)15(21)19-16/h2-7H,8-9H2,1H3,(H,17,20)(H,18,19,21) |
InChI-Schlüssel |
UYOLKJHMJGYCHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2)SC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3-diphenyl-6-(pyridin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15154013.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2,6-dimethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B15154036.png)
![Ethyl 5-{[(3-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15154041.png)
![11-ethyl-5-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B15154046.png)
![N-(4-acetylphenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]butanamide](/img/structure/B15154058.png)
![(4S,7S)-7-(3,4-dimethoxyphenyl)-4-phenyl-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione](/img/structure/B15154060.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate](/img/structure/B15154063.png)
![1-[(2R,3S,4S)-2-ethyl-3-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-(4-fluorophenoxy)ethanone](/img/structure/B15154071.png)
![1-[(2-Bromophenyl)methyl]-4-cycloheptylpiperazine](/img/structure/B15154082.png)
![N-(4-fluorobenzyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B15154087.png)

![methyl 2,4-dimethyl-5-[(E)-(phenylimino)methyl]-1H-pyrrole-3-carboxylate](/img/structure/B15154097.png)
